Propyl methanethiosulfonate

Descripción general

Descripción

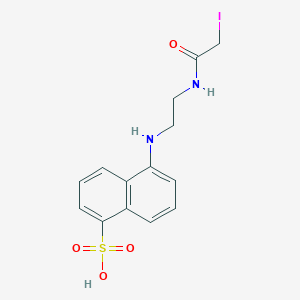

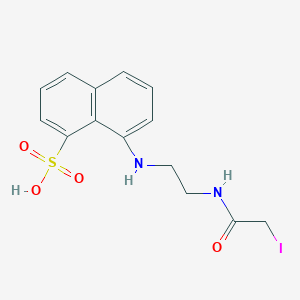

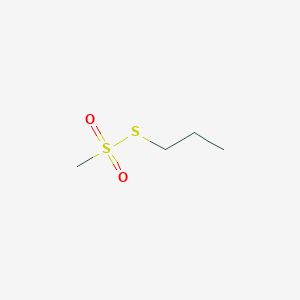

Propyl methanethiosulfonate: is an organosulfur compound with the molecular formula C4H10O2S2 . It is a colorless oil that is sensitive to water and has a boiling point of 85°C at 0.5 mmHg . This compound is known for its unique chemical properties and is used in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Propyl methanethiosulfonate can be synthesized through the reaction of propyl mercaptan with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction typically occurs at low temperatures to prevent decomposition of the product .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .

Análisis De Reacciones Químicas

Types of Reactions: Propyl methanethiosulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonates.

Reduction: It can be reduced to form thiols.

Substitution: It can undergo nucleophilic substitution reactions where the methanethiosulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions.

Major Products Formed:

Oxidation: Sulfonates

Reduction: Thiols

Substitution: Various substituted products depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Propyl methanethiosulfonate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for introducing the methanethiosulfonate group into molecules.

Biology: It is used in the study of protein structure and function, particularly in the modification of cysteine residues.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mecanismo De Acción

The mechanism of action of propyl methanethiosulfonate involves the modification of thiol groups in proteins and other biological molecules. It acts as an alkylating agent, forming covalent bonds with thiol groups, which can lead to changes in the structure and function of the target molecules. This mechanism is particularly useful in the study of protein function and in the development of new therapeutic agents .

Comparación Con Compuestos Similares

- Methyl methanethiosulfonate

- Ethyl methanethiosulfonate

- Butyl methanethiosulfonate

Comparison: Propyl methanethiosulfonate is unique due to its specific alkyl chain length, which can influence its reactivity and solubility compared to other methanethiosulfonates. For example, methyl methanethiosulfonate has a shorter alkyl chain, making it more volatile and less hydrophobic, while butyl methanethiosulfonate has a longer alkyl chain, making it more hydrophobic and less volatile .

Propiedades

IUPAC Name |

1-methylsulfonylsulfanylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2S2/c1-3-4-7-8(2,5)6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHJPLSCKRFMSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60336155 | |

| Record name | Propyl methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24387-69-7 | |

| Record name | Propyl methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Propyl Methanethiosulfonate interact with its target and what are the downstream effects?

A1: this compound (PMTS) acts as an irreversible agonist on ligand-gated ion channels like glycine receptors (GlyRs) and GABAA receptors. It achieves this by covalently binding to cysteine residues introduced through mutagenesis at specific sites within the transmembrane domains of these receptors [, ]. This binding leads to prolonged enhancement of receptor function, mimicking the effects of alcohols and some anesthetics. This mechanism suggests that these specific binding sites are crucial for the action of anesthetics on these receptors.

Q2: Can you elaborate on the structural characteristics of this compound?

A2: While the provided excerpts do not delve into the detailed molecular formula, weight, or spectroscopic data of this compound, they consistently utilize its full chemical name. For comprehensive information on these aspects, it's recommended to consult chemical databases or resources like PubChem or ChemSpider.

Q3: How does this compound impact the function of potassium channels?

A3: Research on Kir6.2 inward rectifier K+ channels shows that while this compound itself doesn't modify the channel, it can enter the inner cavity and cause voltage-dependent block []. This highlights the molecule's ability to interact with ion channels in a size-dependent manner, even without covalent modification.

Q4: How does the structure of this compound relate to its activity on GlyRs?

A4: Studies on α1 GlyRs demonstrate that the length of the alkyl chain in methanethiosulfonate derivatives significantly impacts their effects [, ]. PMTS, with its propyl chain, effectively enhances GlyR function. Modifying this chain length, even slightly, alters the molecule's ability to potentiate the receptor, indicating a precise structural requirement for its activity.

Q5: Are there specific amino acid residues crucial for this compound action on its targets?

A5: Research has pinpointed specific amino acid residues crucial for PMTS action. For instance, in GlyRs, mutating serine at position 267 (S267C) within the transmembrane domain creates a target for covalent binding by PMTS [, ]. This binding enhances GlyR currents, mimicking the effects of ethanol and chloroform. Similarly, cysteine mutations introduced at specific sites in the second transmembrane domain of other receptors, like GABAA receptors, also render them susceptible to irreversible potentiation by PMTS [].

Q6: What insights do studies using this compound provide about anesthetic binding sites?

A6: Utilizing PMTS as a tool has provided significant insights into anesthetic binding sites on ligand-gated ion channels. When PMTS covalently occupies a specific site in GlyRs and GABAA receptors, these receptors lose their sensitivity to potentiation by other anesthetics like octanol, enflurane, and isoflurane []. This strongly suggests that PMTS and these anesthetics share a common binding site, highlighting the importance of this site in mediating anesthetic effects.

Q7: Does this compound affect all subunits within a pentameric receptor equally?

A7: Interestingly, research on GlyRs, which assemble as pentameric channels, reveals that PMTS binding to a single subunit within the pentamer is sufficient to enhance the entire receptor's currents []. This finding underscores the potent modulatory effect of PMTS and suggests a potential cooperative mechanism within the receptor complex.

Q8: What is the significance of this compound's effects on P2X2 receptors?

A8: PMTS demonstrates unique effects on P2X2 receptors, a different class of ligand-gated ion channels. By attaching to a cysteine mutation at position 328 (I328C) within the second transmembrane domain, PMTS can directly open the channel, bypassing the need for ATP binding []. This activation method, independent of the natural ligand, provides valuable insights into the P2X2 receptor's gating mechanism and the role of specific transmembrane domains in channel opening.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

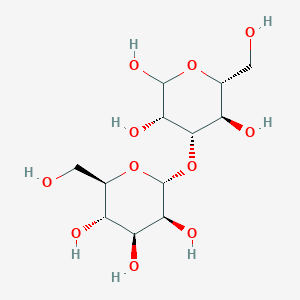

![(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14239.png)

![(1R,2S,6S,7S,9R)-7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane](/img/structure/B14240.png)